molecular formula C26H26NO8P B557371 Fmoc-O-(benzylphospho)-L-threonine CAS No. 175291-56-2

Fmoc-O-(benzylphospho)-L-threonine

Cat. No.: B557371
CAS No.: 175291-56-2
M. Wt: 511,47 g/mole
InChI Key: HOFDVXHILSPFNS-OSPHWJPCSA-N
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Description

Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzylphospho group. This compound is primarily used in the synthesis of phosphopeptides, which are peptides that contain phosphorylated amino acids. Phosphopeptides play a crucial role in various biological processes, including signal transduction and protein-protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, such as NaHCO3/dioxane/H2O or NaHCO3/DMF . The benzylphospho group is then added using standard activation methods like PyBOP and TBTU .

Industrial Production Methods

Industrial production of Fmoc-O-(benzylphospho)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine, allowing for efficient synthesis of peptides containing multiple phosphorylation sites .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can be used to remove the benzyl group, yielding the free phospho group.

    Substitution: The benzylphospho group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including various nucleophiles and electrophiles.

Major Products Formed

The major products formed from these reactions include deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying phosphorylation-dependent processes. These peptides serve as substrates for kinases and phosphatases, enabling the investigation of enzyme kinetics and specificity .

Biology

In biological research, phosphopeptides synthesized using this compound are used to study protein-protein interactions and signal transduction pathways. They help elucidate the role of phosphorylation in cellular processes and disease mechanisms .

Medicine

In medicine, phosphopeptides are used as therapeutic agents and diagnostic tools. They can be employed in the development of vaccines, targeted drug delivery systems, and biomarker discovery .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .

Mechanism of Action

The mechanism of action of Fmoc-O-(benzylphospho)-L-threonine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the benzylphospho group introduces a phosphorylated residue into the peptide chain. This modification allows the resulting phosphopeptides to mimic naturally occurring phosphorylated proteins, facilitating the study of phosphorylation-dependent processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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